
Flgfvgqalnallgkl-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flgfvgqalnallgkl-NH2: is an antimicrobial peptide derived from frogs. This compound exhibits significant activity against Staphylococcus aureus ATCC 29213, with a minimum inhibitory concentration of 32 micromolar . The molecular formula of this compound is C80H130N20O18, and it has a molecular weight of 1660.01 .
準備方法
Synthetic Routes and Reaction Conditions: Flgfvgqalnallgkl-NH2 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反応の分析
Types of Reactions: Flgfvgqalnallgkl-NH2 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .
Common Reagents and Conditions:
Peptide Bond Formation: Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like DIPEA (N,N-diisopropylethylamine).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products: The major products formed from these reactions include the desired peptide sequence, truncated peptides, and side products from incomplete reactions or side reactions .
科学的研究の応用
Flgfvgqalnallgkl-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its antimicrobial properties and its role in innate immunity.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by Staphylococcus aureus.
Industry: Utilized in the development of antimicrobial coatings and materials.
作用機序
Flgfvgqalnallgkl-NH2 exerts its antimicrobial effects by disrupting the bacterial cell membrane. It interacts with the lipid bilayer, leading to increased membrane permeability and ultimately cell lysis. The peptide targets bacterial membranes due to their higher content of negatively charged phospholipids compared to mammalian cell membranes .
類似化合物との比較
Magainin: Another antimicrobial peptide derived from frogs, known for its broad-spectrum activity against bacteria and fungi.
LL-37: A human antimicrobial peptide with similar membrane-disrupting properties.
Uniqueness: Flgfvgqalnallgkl-NH2 is unique due to its specific amino acid sequence and its potent activity against Staphylococcus aureus. Its frog origin also distinguishes it from other antimicrobial peptides derived from different sources .
特性
分子式 |
C80H130N20O18 |
|---|---|
分子量 |
1660.0 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]pentanediamide |
InChI |
InChI=1S/C80H130N20O18/c1-42(2)31-55(68(85)106)94-75(113)53(27-21-22-30-81)91-64(103)39-86-73(111)57(33-44(5)6)98-77(115)58(34-45(7)8)95-70(108)49(14)90-76(114)61(38-63(84)102)99-78(116)59(35-46(9)10)96-69(107)48(13)89-74(112)54(28-29-62(83)101)92-65(104)41-88-80(118)67(47(11)12)100-79(117)60(37-51-25-19-16-20-26-51)93-66(105)40-87-72(110)56(32-43(3)4)97-71(109)52(82)36-50-23-17-15-18-24-50/h15-20,23-26,42-49,52-61,67H,21-22,27-41,81-82H2,1-14H3,(H2,83,101)(H2,84,102)(H2,85,106)(H,86,111)(H,87,110)(H,88,118)(H,89,112)(H,90,114)(H,91,103)(H,92,104)(H,93,105)(H,94,113)(H,95,108)(H,96,107)(H,97,109)(H,98,115)(H,99,116)(H,100,117)/t48-,49-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-/m0/s1 |
InChIキー |
QYTJRSXVLFZZSN-ZQMQJQEISA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


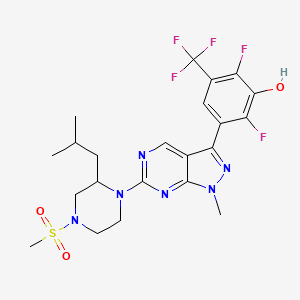
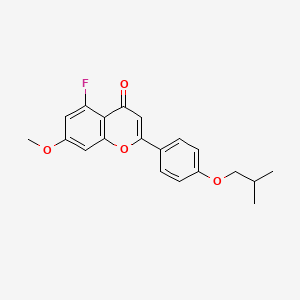

![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)

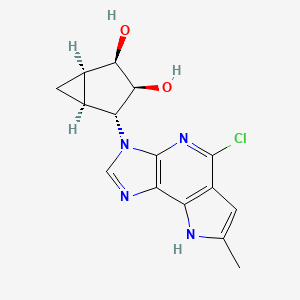
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)

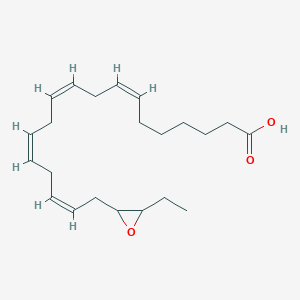


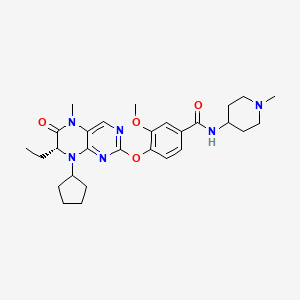
![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
